![molecular formula C22H18FN3O3S B2375070 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 879138-73-5](/img/no-structure.png)

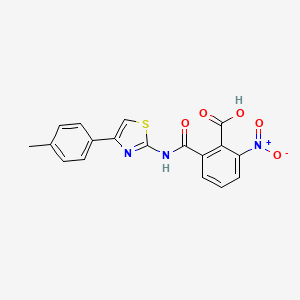

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

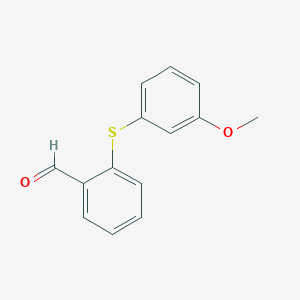

The compound “2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyrimidine (a six-membered ring with four carbon atoms and two nitrogen atoms). The molecule also contains fluorophenyl, methylphenyl, and acetamide groups .

Molecular Structure Analysis

The molecular structure of this compound would be based on the thieno[3,2-d]pyrimidine core, with the fluorophenyl, methylphenyl, and acetamide groups attached at specific positions. The exact structure would depend on the locations of these groups on the core .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electron-deficient pyrimidine ring. The presence of the fluorine atom could also influence the compound’s reactivity, as fluorine is highly electronegative .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, which could influence properties like solubility and permeability .Applications De Recherche Scientifique

Imaging Applications

- The development of selective radioligands for imaging translocator protein (18 kDa) with PET, utilizing a series of phenylpyrazolo[1,5-a]pyrimidineacetamides, indicates the potential use of similar compounds in diagnostic imaging and studying neuroinflammatory processes (Dollé et al., 2008).

Antitumor and Cytotoxic Activities

- Research into compounds with a pyrimidin-1(2H)-yl acetamide structure has shown selective antitumor activities, suggesting that derivatives of this chemical structure could be explored for cancer treatment options (Xiong Jing, 2011).

- Another study on 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives highlights their potential as anticancer agents, further supporting the exploration of similar compounds for antitumor applications (Al-Sanea et al., 2020).

Synthesis of Novel Compounds

- The synthesis and evaluation of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) underline the importance of such compounds in developing new therapeutic agents, particularly for neuroinflammation (Damont et al., 2015).

- Additionally, the creation of novel N-(2-Fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives with herbicidal activities showcases the chemical's versatility and potential in agriculture (Wu et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-aminothiophene with ethyl acetoacetate to form 2-ethylthio-4H-thieno[3,2-d][1,3]oxathiol-4-one. This intermediate is then reacted with 4-fluorobenzyl chloride to form 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide. Finally, the ethyl group is replaced with a methyl group using methyl iodide to obtain the desired compound.", "Starting Materials": [ "2-aminothiophene", "ethyl acetoacetate", "4-fluorobenzyl chloride", "methyl iodide" ], "Reaction": [ "Step 1: 2-aminothiophene is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-ethylthio-4H-thieno[3,2-d][1,3]oxathiol-4-one.", "Step 2: 2-ethylthio-4H-thieno[3,2-d][1,3]oxathiol-4-one is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide.", "Step 3: The ethyl group in 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide is replaced with a methyl group using methyl iodide in the presence of a base such as potassium carbonate to obtain the desired compound." ] } | |

Numéro CAS |

879138-73-5 |

Formule moléculaire |

C22H18FN3O3S |

Poids moléculaire |

423.46 |

Nom IUPAC |

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C22H18FN3O3S/c1-14-2-8-17(9-3-14)24-19(27)13-25-18-10-11-30-20(18)21(28)26(22(25)29)12-15-4-6-16(23)7-5-15/h2-11H,12-13H2,1H3,(H,24,27) |

Clé InChI |

VBLWFRINAWJFLU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Triazol-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2374993.png)

![2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol](/img/structure/B2374999.png)

![N-(4-fluorophenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2375001.png)

![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2375005.png)

![4-chloro-8-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2375007.png)

![N-(1-cyanocyclohexyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2375008.png)